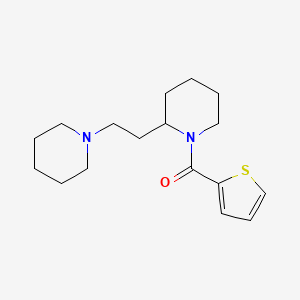
2-(2-Piperidylethyl)piperidyl 2-thienyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Piperidylethyl)piperidyl 2-thienyl ketone is a compound that features a piperidine ring and a thienyl group Piperidine is a six-membered heterocycle containing one nitrogen atom, while the thienyl group is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidylethyl)piperidyl 2-thienyl ketone typically involves the reaction of piperidine derivatives with thienyl ketones. One common method involves the use of 2-lithiopyridine, formed by Br/Li exchange, which reacts with commercially available esters to obtain the desired ketone . This reaction is carried out under nitrogen atmosphere at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry. This method allows for the rapid and efficient synthesis of 2-pyridyl ketones by reacting 2-lithiopyridine with esters in a continuous flow reactor . This approach is not only cost-effective but also environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidylethyl)piperidyl 2-thienyl ketone can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(2-Piperidylethyl)piperidyl 2-thienyl ketone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(2-Piperidylethyl)piperidyl 2-thienyl ketone involves its interaction with various molecular targets. The piperidine ring can interact with receptors in the central nervous system, while the thienyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Piperidyl)- and 2-(2-Pyrrolidyl)chromans: These compounds also contain piperidine or pyrrolidine rings and are used as nicotine agonists.
2-Pyridyl Ketones: These compounds are widely used in medicinal chemistry and have similar pharmacophore groups.
Uniqueness
2-(2-Piperidylethyl)piperidyl 2-thienyl ketone is unique due to the presence of both piperidine and thienyl groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C17H26N2OS |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
[2-(2-piperidin-1-ylethyl)piperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H26N2OS/c20-17(16-8-6-14-21-16)19-12-5-2-7-15(19)9-13-18-10-3-1-4-11-18/h6,8,14-15H,1-5,7,9-13H2 |
InChI Key |
CBWLDACJAQNNJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2CCCCN2C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


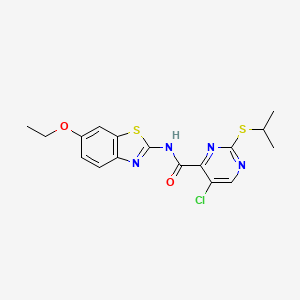
![8-(4-tert-butylphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11393777.png)
![10-tert-butyl-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11393780.png)
![2-(4-bromophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11393784.png)
![7-Chloro-1,2,4,5-tetrahydropyrazolo[3,4-a]carbazole](/img/structure/B11393790.png)
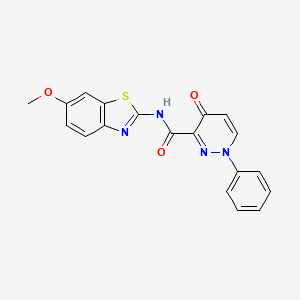
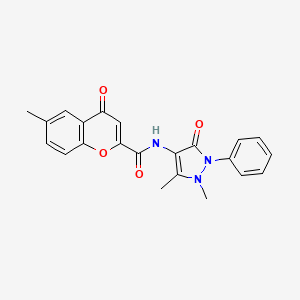
![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11393799.png)
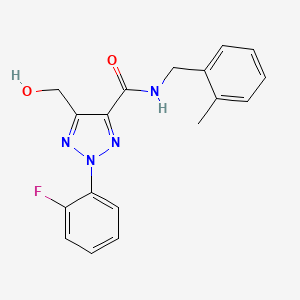
![3-(4-fluorophenyl)-5-methyl-6-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11393807.png)
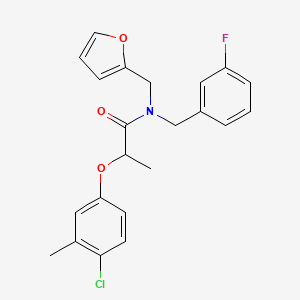
![6,7-dimethyl-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11393814.png)
![N-cyclohexyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11393820.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11393823.png)
